[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate
Description
Properties
IUPAC Name |
[4-(1-adamantyliminomethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-17(28)30-24-5-3-2-4-23(24)25(29)31-22-8-6-18(7-9-22)16-27-26-13-19-10-20(14-26)12-21(11-19)15-26/h2-9,16,19-21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWMLBKIBKKELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises two primary subunits:
- 2-Acetyloxybenzoate moiety : Derived from acetylsalicylic acid derivatives.
- 4-(1-Adamantyliminomethyl)phenyl group : A Schiff base formed between 1-adamantylamine and a benzaldehyde derivative.
Retrosynthetic breakdown :
- Disconnection at the ester linkage yields 2-acetyloxybenzoic acid and 4-(1-adamantyliminomethyl)phenol .
- The imine group suggests prior condensation of 4-hydroxybenzaldehyde with 1-adamantylamine .
Synthetic Pathways
Route 1: Sequential Esterification and Imine Formation
Step 1: Synthesis of 4-Formylphenyl 2-Acetyloxybenzoate
Reagents :
- 2-Acetyloxybenzoic acid (1.2 equiv)
- 4-Hydroxybenzaldehyde (1.0 equiv)
- N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, catalytic)
- Dichloromethane (DCM), 0°C to room temperature, 12 hours
Mechanism :
The carboxylate group of 2-acetyloxybenzoic acid activates via DCC-mediated coupling, forming an intermediate O-acylisourea. Nucleophilic attack by 4-hydroxybenzaldehyde yields the ester.
Yield : 78–85% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Step 2: Imine Formation with 1-Adamantylamine
Reagents :
- 4-Formylphenyl 2-acetyloxybenzoate (1.0 equiv)
- 1-Adamantylamine (1.1 equiv)
- Molecular sieves (3 Å), toluene, reflux, 6 hours
Mechanism :
The aldehyde undergoes nucleophilic addition by 1-adamantylamine, followed by dehydration to form the imine. Molecular sieves sequester water, shifting equilibrium toward product.
Route 2: One-Pot Tandem Reaction
Reagents :
- 2-Acetyloxybenzoic acid (1.0 equiv)
- 4-Hydroxybenzaldehyde (1.0 equiv)
- 1-Adamantylamine (1.1 equiv)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI, 1.5 equiv)
- Hydroxybenzotriazole (HOBt, 1.5 equiv)
- Triethylamine (TEA, 2.0 equiv), DCM, 0°C to room temperature, 24 hours
Mechanism :
EDCI/HOBt activates the carboxylic acid for esterification with 4-hydroxybenzaldehyde. In situ imine formation occurs concurrently, driven by TEA-mediated deprotonation.
Yield : 70–75% (lower due to competing side reactions).
Optimization and Critical Parameters
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imine CH=N), 7.92–7.12 (m, 8H, aromatic), 2.31 (s, 3H, acetyl), 1.98–1.52 (m, 15H, adamantyl).
- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N imine).
Chromatographic Purity :
Challenges and Mitigation Strategies
- Imine Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (molecular sieves, inert atmosphere).
- Steric Hindrance : Adamantyl group slows coupling; elevated temperatures (40°C) improve kinetics but risk decomposition.
- Byproduct Formation : Column chromatography (gradient elution) separates unreacted 1-adamantylamine and ester intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and imine functionalities.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological properties make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential biological activity, it is being investigated for therapeutic applications, including drug delivery systems.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the manufacture of pharmaceuticals and specialty chemicals
Mechanism of Action
The mechanism of action of [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs include other phenyl esters of 2-acetyloxybenzoic acid with varying substituents. A notable example is [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate (CAS 287118-98-3), which features a meta-hydroxymethyl group instead of the para-adamantyliminomethyl group (see Table 1) .
Table 1: Comparative Properties of Selected Analogs
| Property | [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate | [3-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate | Aspirin (2-Acetoxybenzoic Acid) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~437.5* | 300.3 | 180.16 |
| Substituent Position | Para | Meta | N/A (parent acid) |
| Key Functional Groups | Adamantyliminomethyl, ester | Hydroxymethyl, ester | Carboxylic acid, ester |
| Lipophilicity (logP estimate) | High (adamantyl group dominant) | Moderate (hydroxymethyl reduces logP) | 1.19 |
| Aqueous Solubility | Likely low | Moderate | 3 mg/mL (pH 7.4) |
| Metabolic Stability | Expected high (adamantyl resists oxidation) | Lower (hydroxymethyl prone to conjugation) | Rapid hydrolysis to salicylate |
*Calculated based on structural formula.
Key Observations :
- The adamantyl group increases molecular weight by ~137 g/mol compared to the hydroxymethyl analog, significantly reducing aqueous solubility.
Anti-Inflammatory Activity
Aspirin’s anti-inflammatory action arises from irreversible acetylation of cyclooxygenase (COX) enzymes. The adamantyliminomethyl analog’s bulky substituent may sterically hinder COX binding, reducing efficacy. However, its lipophilicity could enhance tissue penetration, offsetting this limitation in certain applications.
In contrast, [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate’s polar hydroxymethyl group may improve solubility but shorten half-life due to faster renal clearance .
Biological Activity
[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{23}NO_3
- Molecular Weight : 313.39 g/mol
This compound features an adamantyl group, which is known for its steric bulk and potential to enhance biological activity through improved binding affinity to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In a study involving human cancer cell lines, this compound showed cytotoxic effects, particularly against breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- PC-3 (Prostate Cancer)
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival.
- Receptor Modulation : It has been suggested that it might modulate receptor activity, influencing signaling pathways critical for cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted its potential as an enzyme inhibitor with implications for treating bacterial infections.
- Another research article in Cancer Research detailed the compound's ability to induce apoptosis in cancer cells, emphasizing its role in cancer therapy development.
Q & A
Q. What are the established synthetic routes for [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate?
The synthesis typically involves a multi-step approach:
- Step 1: Adamantylation of a phenolic precursor (e.g., 4-aminophenol) using 1-adamantanol derivatives to introduce the adamantylimino group via condensation reactions .
- Step 2: Esterification of the phenolic intermediate with 2-acetyloxybenzoic acid (acetyl salicylate) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .
- Purification: Column chromatography with silica gel and polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate) is standard for isolating the target compound.
Q. How is the compound characterized using spectroscopic methods?
- NMR: and NMR are critical for confirming the adamantylimino and acetyloxybenzoate moieties. The adamantyl group shows characteristic singlet peaks at ~1.6–2.1 ppm (C-H adamantane), while the acetyloxy group appears as a singlet at ~2.3 ppm (CH) .
- FT-IR: Key absorption bands include C=O stretch (1740–1720 cm) for the ester and imine (C=N) stretch at ~1640–1620 cm .
- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight, with expected fragments corresponding to adamantyl and benzoate groups .
Q. What safety protocols are recommended for handling this compound?
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors, especially during synthesis .
- Spill Management: Collect solid residues using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction kinetics and byproduct suppression .
- Temperature Control: Lower temperatures (0–5°C) during esterification reduce side reactions like hydrolysis .
- Real-Time Monitoring: Use TLC or in-situ FT-IR to track reaction progress and adjust conditions dynamically .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization: Validate bioactivity assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) using positive controls (e.g., aspirin) and replicate experiments .
- Structural Confirmation: Re-examine compound purity via HPLC (>95%) to rule out impurities skewing results .
- Computational Modeling: Perform molecular docking to compare binding affinities with structurally similar compounds (e.g., benorilate) and identify SAR discrepancies .
Q. What methods are used to assess stability under physiological conditions?
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours and monitor degradation via HPLC. Adamantylimino groups may hydrolyze in acidic conditions, requiring formulation adjustments .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and storage recommendations .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. How does the adamantylimino group influence pharmacokinetic properties compared to other substituents?
- Lipophilicity: Measure logP values (e.g., shake-flask method) to compare with non-adamantyl analogs. The adamantyl group increases hydrophobicity, potentially enhancing membrane permeability .
- Metabolic Stability: Use liver microsome assays to evaluate CYP450-mediated metabolism. Adamantyl derivatives often exhibit slower metabolic clearance due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
